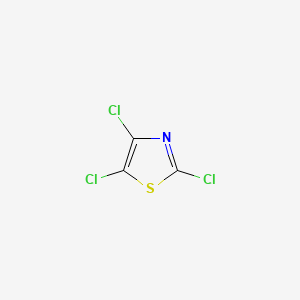![molecular formula C14H10N2O B1608772 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile CAS No. 242474-54-0](/img/structure/B1608772.png)
2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile
Descripción general
Descripción
2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile is a heterocyclic compound with the molecular formula C14H10N2O and a molecular weight of 222.24 g/mol . This compound is known for its unique structure, which combines a chromeno and pyridine ring system, making it a valuable building block in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile typically involves a multi-step process. One common method is the one-pot three-component reaction, which includes the condensation of 1-ethynyl-2-(prop-2-yn-1-yloxy)benzene derivatives with cyanamides . This reaction is often carried out under catalyst-free conditions, making it an efficient and green synthetic route .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for scaling up to industrial production. The use of high-purity reagents and optimized reaction conditions can facilitate large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring, potentially converting it to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the chromeno or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile is not fully understood. its structure suggests that it may interact with various molecular targets and pathways. The chromeno and pyridine rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, potentially influencing biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile: Known for its unique chromeno-pyridine structure.
Chromeno[3,4-c]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Pyridine derivatives: Compounds with a pyridine ring that may lack the chromeno moiety.
Uniqueness
This compound stands out due to its combined chromeno and pyridine ring system, which imparts unique chemical and biological properties. This dual-ring structure enhances its versatility in synthetic chemistry and potential bioactivity .
Propiedades
IUPAC Name |
2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-9-12(6-15)14-10(7-16-9)8-17-13-5-3-2-4-11(13)14/h2-5,7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSGFGKGZLPGTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2COC3=CC=CC=C3C2=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395739 | |
| Record name | 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242474-54-0 | |
| Record name | 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















